8-Ethylquinoline-3-carbaldehyde
CAS No.:
Cat. No.: VC13512859
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 8-ethylquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NO/c1-2-10-4-3-5-11-6-9(8-14)7-13-12(10)11/h3-8H,2H2,1H3 |
| Standard InChI Key | MAQSJFSXSKNUMF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC2=CC(=CN=C21)C=O |
| Canonical SMILES | CCC1=CC=CC2=CC(=CN=C21)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Quinoline Framework
The quinoline nucleus consists of a benzene ring fused to a pyridine ring, conferring aromaticity and planar geometry. Substitutions at the 3- and 8-positions significantly influence electronic distribution and steric effects. In 8-ethylquinoline-3-carbaldehyde, the ethyl group introduces electron-donating inductive effects, while the aldehyde at position 3 enhances electrophilicity .
Electronic Effects
The ethyl group’s +I effect increases electron density at the 8-position, potentially stabilizing intermediates in electrophilic substitution reactions. Conversely, the aldehyde group withdraws electrons via resonance, creating a polarized system that facilitates nucleophilic attacks at the carbonyl carbon .
Steric Considerations
The ethyl substituent’s bulkiness may hinder reactions at adjacent positions, directing reactivity toward the less hindered 5- or 7-positions of the quinoline ring. This steric guidance is critical in designing regioselective synthetic routes .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
Analogous to 8-methylquinoline derivatives, 8-ethylquinoline-3-carbaldehyde may be synthesized via nucleophilic substitution. For example, 2-chloroquinoline-3-carbaldehydes can undergo substitution with ethylamine or ethyl-containing nucleophiles. A catalytic system using cetyltrimethylammonium bromide (CTAB) in polyethylene glycol (PEG-400) has demonstrated efficacy in similar reactions, achieving yields up to 98% under optimized conditions .
Table 1: Comparative Synthesis Parameters for Quinoline-3-carbaldehydes
| Condition | Solvent | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Piperidine substitution | PEG-400 | CTAB | 2.5 | 98 |
| Ethanol reflux | EtOH | K₂CO₃ | 24 | 60 |
Cyclization Approaches
Quinoline derivatives are often synthesized via the Skraup or Doebner-Miller reactions, utilizing aniline derivatives and α,β-unsaturated carbonyl compounds. For 8-ethylquinoline-3-carbaldehyde, cyclization of 3-ethylaniline with acrolein derivatives under acidic conditions could yield the target compound, though specific protocols require further validation.
Reactivity and Functionalization
Aldehyde Group Reactivity
The formyl group at position 3 participates in condensation reactions, forming Schiff bases with amines. This reactivity is exploited in pharmaceutical synthesis, where imine intermediates are pivotal for constructing heterocyclic drugs .
Oxidation and Reduction
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Oxidation: The aldehyde oxidizes to a carboxylic acid using agents like KMnO₄, yielding 8-ethylquinoline-3-carboxylic acid, a potential chelating agent.
-
Reduction: NaBH₄ reduces the aldehyde to a hydroxymethyl group, producing 8-ethylquinoline-3-methanol, useful in polymer crosslinking .
Electrophilic Aromatic Substitution
The ethyl group’s electron-donating nature activates the quinoline ring for electrophilic substitution. Bromination at the 5- or 7-position is likely, enabling further functionalization for material science applications .
Applications in Scientific Research
Pharmaceuticals
Quinoline carbaldehydes serve as intermediates in antitumor and anti-inflammatory agents. The ethyl substituent may enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
Fluorescent Materials
The conjugated system of quinoline aldehydes exhibits fluorescence, making them candidates for biosensors. Modulating the ethyl group could tune emission wavelengths for specific imaging applications .
Coordination Chemistry
The aldehyde and quinoline nitrogen act as bidentate ligands for metal ions. 8-Ethylquinoline-3-carbaldehyde may form complexes with Cu²⁺ or Fe³⁺, relevant in catalytic and environmental remediation processes .
Challenges and Future Directions
Synthetic Optimization
Current methods for ethyl-substituted quinolines lack efficiency compared to methyl analogs. Developing green catalysts (e.g., ionic liquids) and microwave-assisted synthesis could reduce reaction times and improve yields .
Toxicity Profiling
No data exists on the compound’s toxicity. Preliminary assessments using in silico models (e.g., ADMET predictions) are recommended before biological studies .
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